N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core with various substituents, including a chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2-(4-chlorobenzoyl)benzoic acid, which can be synthesized from 2-propenoic acid and 2-chloro-3-(4-chlorophenyl)-3-phenyl- (2Z)-2-(4-chlorobenzoyl)benzoic acid . This intermediate is then subjected to cyclization reactions to form the benzofuran core.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. For example, the cyclization of 2-(4-chlorobenzoyl)benzoic acid with hydroxylamine hydrochloride in the presence of an inorganic base can be performed in water or alcoholic solvents to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using agents like zinc metal and acetic acid.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, zinc metal, acetic acid, and various bases and solvents. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the compound can yield various derivatives with modified functional groups .
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for the preparation of polycyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the preparation of functional materials and as a nucleating agent in polymer composites.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with molecular targets through its benzofuran core and chlorobenzoyl group. These interactions can lead to the activation or inhibition of specific pathways, depending on the context. For example, the compound can undergo photo-induced electron transfer reactions, leading to the formation of radical intermediates .
Comparison with Similar Compounds
Similar Compounds
- N-[2-butyl-3-(4-chlorobenzoyl)-1-benzofuran-5-yl]methanesulfonamide
- 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(1S)-1-(hydroxymethyl)propyl]acetamide
Uniqueness
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C27H20ClNO4 |
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Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H20ClNO4/c1-14-12-20-16(3)25(33-22(20)13-15(14)2)27(31)29-23-19-6-4-5-7-21(19)32-26(23)24(30)17-8-10-18(28)11-9-17/h4-13H,1-3H3,(H,29,31) |
InChI Key |
RWFILTQLELNVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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